molecular formula C4H5BrClNS B1523346 5-Bromothiophen-3-amine hydrochloride CAS No. 1159823-91-2

5-Bromothiophen-3-amine hydrochloride

Cat. No.: B1523346
CAS No.: 1159823-91-2
M. Wt: 214.51 g/mol
InChI Key: SQHDEXYIPWRPPY-UHFFFAOYSA-N
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Description

5-Bromothiophen-3-amine hydrochloride is a brominated thiophene derivative with the molecular formula C₄H₅BrClNS and a molar mass of 214.51 g/mol . It features a thiophene ring substituted with a bromine atom at the 5-position and an amine group at the 3-position, forming a hydrochloride salt. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. Its structural uniqueness lies in the electron-withdrawing bromine atom and the nucleophilic amine group, which influence reactivity in cross-coupling reactions and heterocyclic functionalization .

Properties

IUPAC Name

5-bromothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHDEXYIPWRPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705329
Record name 5-Bromothiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-91-2
Record name 5-Bromothiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothiophen-3-amine hydrochloride typically involves the bromination of thiophene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step may involve the use of ammonia or an amine derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophen-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to sulfoxides, sulfones, or reduced thiophenes .

Scientific Research Applications

Scientific Research Applications

5-Bromothiophen-3-amine hydrochloride serves as a versatile building block in various research applications:

Organic Synthesis

  • Building Block for Complex Molecules: It is utilized in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals .
Application TypeDescription
Organic SynthesisPrecursor for various organic reactions
Medicinal ChemistryDevelopment of therapeutic agents

Biological Studies

  • Investigated Biological Activity: The compound has been explored for its potential interactions with biological targets, which may lead to the development of new drugs .
Biological ActivityPotential Effects
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Medicinal Chemistry

  • Therapeutic Properties: Research has indicated the potential of this compound in drug development, particularly in targeting specific diseases .
Disease TargetedMechanism
Inflammatory DiseasesInhibition of NF-kB signaling pathways
CancerInduction of apoptosis in cancer cells

Case Study 1: Synthesis of Functionalized Thiophene Derivatives

A study demonstrated the synthesis of pyrazole amides using this compound as a starting material. The derivatives exhibited promising biological activity, indicating the compound's utility in developing new therapeutic agents .

Case Study 2: Electrochemical Applications

Research into star-shaped oligothiophenes revealed that derivatives synthesized from this compound showed efficient energy transfer properties, making them suitable for optoelectronic applications .

Mechanism of Action

The mechanism of action of 5-Bromothiophen-3-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-Bromothiophen-3-amine hydrochloride, enabling comparative analysis of their properties and applications:

4-Bromothiophen-3-amine Hydrochloride (CAS 1864015-49-5)

  • Molecular Formula : C₄H₅BrClNS (identical to 5-bromo isomer)
  • Key Difference : Bromine substitution at the 4-position instead of the 5-position.
  • Limited pharmacological data, but inferred lower bioavailability in preliminary studies due to reduced solubility in polar solvents .

(R)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride (CAS 2418596-90-2)

  • Molecular Formula : C₆H₉BrClNS
  • Key Difference : A methyl group is appended to the amine group.
  • Impact :
    • Enhanced lipophilicity (logP ~1.8 vs. 1.2 for the parent compound), improving membrane permeability in drug-design contexts.
    • Chiral center introduces stereoselectivity in receptor binding, making it valuable for enantioselective synthesis .

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine Hydrochloride (CAS 2155856-59-8)

  • Molecular Formula : C₈H₇BrClF₃N
  • Key Difference : Replacement of the thiophene ring with a benzene ring and addition of a trifluoromethyl group .
  • Impact :
    • Increased electron-withdrawing effects from the trifluoromethyl group enhance stability under acidic conditions.
    • Broader applications in agrochemicals due to improved resistance to metabolic degradation .

Comparative Data Table

Property 5-Bromothiophen-3-amine HCl 4-Bromothiophen-3-amine HCl (R)-1-(5-Bromo) Ethanamine HCl (3-Bromo-5-CF₃-Ph) Methylamine HCl
Molecular Weight (g/mol) 214.51 214.51 242.56 290.51
Solubility (H₂O) Moderate Low Low Very low
logP 1.2 1.3 1.8 2.5
Key Applications Pharmaceutical intermediates Research-grade synthesis Enantioselective drug candidates Agrochemical stabilizers
References

Research Findings and Implications

Reactivity in Cross-Coupling :

  • The 5-bromo isomer exhibits higher reactivity in Suzuki-Miyaura couplings compared to the 4-bromo derivative due to favorable orbital alignment .
  • Methyl-substituted derivatives (e.g., CAS 2418596-90-2) show reduced reactivity in nucleophilic substitutions but enhanced stability in storage .

Pharmacological Potential: Thiophene-based amines are preferred over benzene analogs (e.g., CAS 2155856-59-8) in CNS drug design due to lower toxicity profiles .

Thermal Stability :

  • The trifluoromethyl-phenyl derivative demonstrates superior thermal stability (decomposition >200°C) compared to thiophene analogs (<150°C) .

Biological Activity

5-Bromothiophen-3-amine hydrochloride (C4H4BrNS·HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound features a bromine atom attached to a thiophene ring, which is known for its role in various biological activities. The synthesis of this compound typically involves the bromination of thiophene derivatives followed by amination processes.

Synthesis Overview:

  • Starting Material: 5-Bromothiophene
  • Reagents: Amine sources (e.g., aniline derivatives), solvents (e.g., DCM), coupling agents (e.g., DCC).
  • Yield: Varies based on reaction conditions but can be optimized through different methodologies such as direct arylation or amidation techniques .

2. Biological Activities

This compound has demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

2.1 Antibacterial Activity

Research indicates that 5-bromothiophen derivatives exhibit notable antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds have been documented in several studies.

CompoundBacterial StrainMIC (µg/mL)
5-Bromothiophen-3-amineStaphylococcus aureus250
5-Bromothiophen-3-amineEscherichia coli350
5-Bromothiophen-3-aminePseudomonas aeruginosa500

These results suggest that modifications to the thiophene structure can enhance antibacterial efficacy .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that certain derivatives of thiophene exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A recent study evaluated the cytotoxicity of 5-bromothiophen derivatives against human cancer cell lines, revealing IC50 values in the micromolar range, indicating moderate to strong activity .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis: Similar to other thiophene derivatives, it may interfere with bacterial cell wall formation.
  • Induction of Apoptosis in Cancer Cells: The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Anti-inflammatory Effects: Some studies suggest that it may modulate inflammatory pathways, reducing cytokine production .

4. Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary toxicity studies indicate that while some bromothiophene derivatives show promise as therapeutic agents, they also require careful evaluation regarding their safety and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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